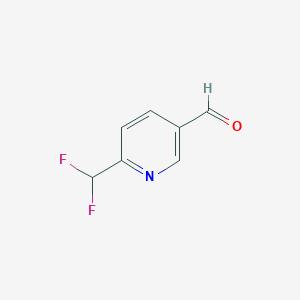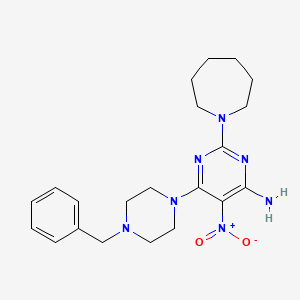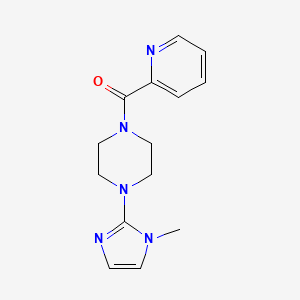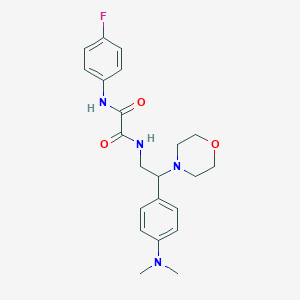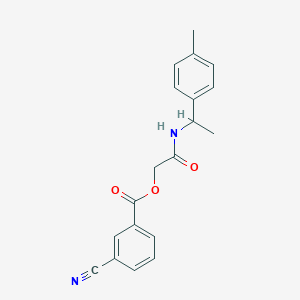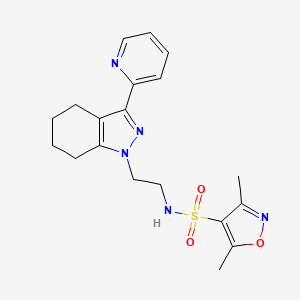![molecular formula C12H17NO B2700820 2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 2162580-72-3](/img/structure/B2700820.png)
2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” is an organic compound that contains a cyclobutanol group (a four-membered ring with an alcohol functional group), an amine functional group, and a 2-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a four-membered ring structure (cyclobutanol), with an amine group and a 2-methylphenyl group attached. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The alcohol and amine groups are likely to be reactive and could participate in a variety of reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” could potentially be used in the [2 + 2] cycloaddition, which is the primary and most commonly used method for synthesizing cyclobutanes .
Development of New Drugs
The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir, nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties . Therefore, “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” could be used in the development of new drugs with similar properties.
3. Modulation and Design of Structures in Medicinal Chemistry Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” could be used as a building block in the design of new medicinal compounds.
Carbon Capture
Research has been conducted to develop a novel and efficient approach by encapsulating sorbents to capture CO2 in a cold environment . The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” could potentially be used as a core sorbent in this process.
Microcapsule Formulation
The conventional emulsion technique was selected for the microcapsule formulation by using 2-amino-2-methyl-1-propanol (AMP) as the core sorbent and silicon dioxide as the shell . The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” could potentially be used as a core sorbent in the formulation of microcapsules.
CO2 Loading Capacity
The effects of microcapsule quality and absorption temperature on the CO2 loading capacity of the microcapsules were investigated . The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” could potentially be used in these investigations.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-3-5-10(9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRYWPXMDYPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2700737.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2700738.png)
![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2700742.png)
![2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2700743.png)
![ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2700744.png)
